molecular formula C14H19FN2O B259830 n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide

n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide

Cat. No.: B259830
M. Wt: 250.31 g/mol
InChI Key: KXSZOAALIHQNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a fluorine atom attached to the benzamide structure, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with N-[(1-ethylpyrrolidin-2-yl)methyl]amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide structure can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylpyrrolidin-2-one: A similar compound with a pyrrolidine ring but without the fluorine atom.

    Amisulpride impurity B: Contains a similar pyrrolidine structure but with different substituents.

Uniqueness

n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-fluorobenzamide

InChI

InChI=1S/C14H19FN2O/c1-2-17-9-3-4-13(17)10-16-14(18)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)

InChI Key

KXSZOAALIHQNFE-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 5.05 g (31.8 mmol) of p-fluorobenzoyl chloride drop-wise to a 0° C. solution of 4.08 g (31.8 mmol) of 1-ethyl-2-(aminomethyl)pyrrolidine and 3.85 (35.0 mmol) of sodium carbonate in 50 mL of water. Stir the resultant solution at 0° C. for about 30 minutes, then at room temperature for about 20 hr. Extract the resultant solution with methylene chloride (2×100 mL). Dry the combined extracts with Na2SO4 and evaporate the solvent to give the title compound.
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5.05 g
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4.08 g
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3.85
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35 mmol
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reactant
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0 (± 1) mol
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reactant
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50 mL
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solvent
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resultant solution
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reactant
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